molecular formula C12H12FN5O3 B1672205 Islatravir CAS No. 865363-93-5

Islatravir

Katalognummer: B1672205
CAS-Nummer: 865363-93-5
Molekulargewicht: 293.25 g/mol
InChI-Schlüssel: IKKXOSBHLYMWAE-QRPMWFLTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Islatravir, also known as 4’-ethynyl-2-fluoro-2’-deoxyadenosine, is an investigational drug primarily developed for the treatment of HIV infection. It belongs to a new class of antiretroviral drugs called nucleoside reverse transcriptase translocation inhibitors (NRTTIs). Unlike other inhibitors, this compound inhibits HIV through multiple mechanisms, providing rapid suppression of the virus .

Wissenschaftliche Forschungsanwendungen

Islatravir hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es das Reverse-Transkriptase-Enzym von HIV hemmt. Es wird intrazellulär in seine aktive Triphosphatform umgewandelt, die sich dann in die virale DNA integriert. Diese Integration blockiert die Translokation des Reverse-Transkriptase-Enzyms und verhindert die Addition neuer Nukleotide an die virale DNA-Kette. Dieser Mechanismus führt zu einer unmittelbaren und verzögerten Kettenabbruch, wodurch die Virusreplikation effektiv gestoppt wird .

Ähnliche Verbindungen:

Einzigartigkeit von this compound: Die Einzigartigkeit von this compound liegt in seinen mehreren Wirkmechanismen und seiner langen Halbwertszeit, die eine weniger häufige Dosierung ermöglicht. Dies macht es zu einem vielversprechenden Kandidaten für langwirksame Therapien und adressiert Probleme im Zusammenhang mit Adhärenz und Resistenz .

Wirkmechanismus

Target of Action

Islatravir, also known as EFdA, is a nucleoside reverse transcriptase translocation inhibitor (NRTTI) that primarily targets the HIV reverse transcriptase (RT) . This enzyme plays a crucial role in the replication of HIV, making it a primary target for antiretroviral drugs .

Mode of Action

This compound inhibits HIV RT through multiple modes of action . Primarily, it functions as an immediate chain terminator. After being incorporated into viral DNA, it blocks RT translocation, preventing further nucleotide attachment onto the viral DNA chain . In instances where RT translocation does occur and additional nucleotides are allowed to incorporate onto the viral DNA chain, this compound can act as a delayed chain terminator by causing structural changes to the viral chain . Furthermore, this compound can be misincorporated by RT, resulting in mismatched primers that cannot be extended or excised .

Biochemical Pathways

This compound, a deoxyadenosine analog, is converted intracellularly to its active triphosphate form (ISL-TP) . This conversion is crucial for its antiviral activity. ISL-TP inhibits the HIV RT enzyme, thereby blocking the replication of the virus .

Pharmacokinetics

Following single-dose oral administration of this compound in adults without HIV, the apparent plasma half-life of this compound ranged from 49 to 61 hours . ISL-TP, the active form of this compound, has an intracellular half-life of 177 to 209 hours .

Action Environment

The efficacy of this compound can be influenced by various factors, including the presence of other medications, the patient’s overall health status, and the specific strain of HIV. Clinical trials are ongoing to evaluate the safety and efficacy of this compound in different populations and settings . For instance, this compound is being developed as part of a fixed-dose combination containing doravirine and this compound (DOR/ISL) and as a stand-alone agent .

Zukünftige Richtungen

Future directions include larger clinical trials to assess safety, tolerability, and antiviral activity in cART as well as its potential in HIV-1 uninfected individuals as PrEP .

Biochemische Analyse

Biochemical Properties

Islatravir interacts with the enzyme reverse transcriptase, a key player in the replication of HIV . Intracellularly, this compound is converted to its active triphosphate form, this compound-triphosphate (ISL-TP), which inhibits HIV reverse transcriptase through multiple modes of action . Primarily, ISL-TP functions as an immediate chain terminator—after this compound is incorporated into viral DNA, it blocks reverse transcriptase translocation and prevents nucleotide attachment onto the viral DNA chain .

Cellular Effects

This compound has shown significant effects on various types of cells and cellular processes. It has been observed to cause declines in CD4 cells and white blood cells, which are dose-related and reversible . These declines do not lead to a higher risk of infections .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by inhibiting the reverse transcriptase enzyme of HIV. After this compound is incorporated into viral DNA, it blocks reverse transcriptase translocation, preventing nucleotide attachment onto the viral DNA chain . This disruption can occur in numerous ways, such as stopping HIV from converting its single-stranded RNA to double-stranded DNA .

Temporal Effects in Laboratory Settings

In preclinical studies, intracellular this compound-triphosphate exhibits a long half-life and prolonged virological effects . This suggests that this compound has the potential for extended-duration dosing .

Dosage Effects in Animal Models

The decline in CD4 cells was small and subtle in people who received once-daily this compound but larger in those who used the higher once-weekly dose . This suggests that the effects of this compound vary with different dosages.

Metabolic Pathways

This compound undergoes adenosine deaminase-mediated metabolism and renal excretion . Hepatic metabolism does not appear to have a significant role in this compound elimination . Following a single oral dose of radiolabeled this compound administered to healthy male participants, unchanged this compound was the predominant compound in plasma .

Transport and Distribution

This compound is converted intracellularly by endogenous kinases to its active triphosphate form, this compound-triphosphate (ISL-TP), before slowly converting back to this compound and re-entering the systemic circulation .

Subcellular Localization

The subcellular localization of this compound is primarily within the cells where it is converted to its active form, this compound-triphosphate . This conversion is crucial for its function as it allows this compound to inhibit the reverse transcriptase enzyme of HIV .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Islatravir erfolgt in mehreren Schritten ausgehend von kommerziell erhältlichen Ausgangsstoffen. Einer der wichtigsten Zwischenprodukte bei der Synthese ist 2,6-Difluorpurin-9-THP, das aus 2,6-Dichlorpurin-9-THP gebildet wird. Die Reaktionsbedingungen beinhalten die Verwendung von Trimethylamin als Reagenz, und das Verfahren wird optimiert, um eine hohe Ausbeute zu erzielen .

Industrielle Produktionsverfahren: Für die industrielle Produktion kann this compound unter Verwendung eines neunenzymigen Kettenreaktionsansatzes synthetisiert werden, der vom bakteriellen Nukleosid-Recyclingweg inspiriert ist. Diese Methode ist effizient und skalierbar, wodurch sie sich für die großtechnische Produktion eignet .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Islatravir unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.

    Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound modifizieren.

    Substitution: Substitutionsreaktionen können an den Fluor- oder Ethynylgruppen auftreten.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

    Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

    Substitution: Die Bedingungen für Substitutionsreaktionen beinhalten oft die Verwendung von Nukleophilen wie Aminen oder Thiolen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Metaboliten und modifizierte Nukleoside, die mit Techniken wie Massenspektrometrie und Kernresonanzspektroskopie analysiert werden können .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of this compound: this compound’s uniqueness lies in its multiple mechanisms of action and its long half-life, which allows for less frequent dosing. This makes it a promising candidate for long-acting therapies, addressing issues related to adherence and resistance .

Eigenschaften

IUPAC Name

(2R,3S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN5O3/c1-2-12(4-19)6(20)3-7(21-12)18-5-15-8-9(14)16-11(13)17-10(8)18/h1,5-7,19-20H,3-4H2,(H2,14,16,17)/t6-,7+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKXOSBHLYMWAE-QRPMWFLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601046407
Record name 2′-Deoxy-4′-C-ethynyl-2-fluoroadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601046407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865363-93-5
Record name 2′-Deoxy-4′-C-ethynyl-2-fluoroadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865363-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Islatravir [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865363935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Islatravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15653
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2′-Deoxy-4′-C-ethynyl-2-fluoroadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601046407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S,5R)-5-(6-Amino-2-fluoro-9H-purin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISLATRAVIR ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPQ082R25D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
EFdA
Reactant of Route 2
EFdA
Reactant of Route 3
EFdA
Reactant of Route 4
EFdA
Reactant of Route 5
EFdA
Reactant of Route 6
EFdA

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.